molecular formula C7H4N4 B1268391 4-Azidobenzonitrile CAS No. 18523-41-6

4-Azidobenzonitrile

Cat. No. B1268391
CAS RN: 18523-41-6
M. Wt: 144.13 g/mol
InChI Key: YURUKVUJGYBZDU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Azidobenzonitrile and related compounds often involves the coupling and modification of benzonitrile derivatives. A notable method includes the actinide-mediated coupling of 4-fluorobenzonitrile, leading to the formation of complex thorium(IV) tetraazamacrocycles, indicative of the versatile reactivity of azidobenzonitrile derivatives (Schelter, Morris, Scott, & Kiplinger, 2007). Additionally, the synthesis and X-ray investigation of azido-substituted fluorobenzonitriles highlight the chromogenic and photolabeling potential of these compounds (Pandurangi, Katti, Kuntz, Barnes, & Volkert, 1996).

Molecular Structure Analysis

The molecular structure of azidobenzonitrile derivatives has been explored through various analytical techniques, including X-ray diffraction and NMR spectroscopy. Studies have shown that the presence of azido and nitrile groups significantly influences the molecular conformation and packing in the solid state, affecting the compound's chemical reactivity and physical properties (Maciejewska, Wolska, & Żabiński, 2008).

Chemical Reactions and Properties

Azidobenzonitriles undergo various chemical reactions, including photolysis leading to ring expansions and nucleophilic substitutions, showcasing their potential in organic synthesis and material science. For instance, photolysis of o-azidobenzonitriles in specific conditions can yield unexpected cyano- and azepin-ones, demonstrating the unique reactivity of the azido group (Lamara, Redhouse, Smalley, & Thompson, 1994).

Physical Properties Analysis

The physical properties of azidobenzonitriles, such as crystallinity and phase behavior, can be significantly influenced by molecular interactions and structural modifications. For example, the study of halogen bonding in iodobenzonitriles under pressure reveals the robustness of intermolecular interactions, shedding light on the physical characteristics of azidobenzonitriles under different environmental conditions (Giordano et al., 2019).

Chemical Properties Analysis

The chemical properties of 4-Azidobenzonitrile are influenced by its azido and benzonitrile functionalities, making it a versatile reagent in organic synthesis. Its ability to participate in nucleophilic displacement reactions and act as a precursor for nitrene insertion showcases its broad utility in the synthesis of nitrogen-containing compounds (Bolton & Sandall, 1978).

Scientific Research Applications

Photochemical and Photophysical Studies

4-Azidobenzonitrile is involved in intriguing photochemical and photophysical studies. For instance, it has been used in the synthesis of benzotriazine and aryltriazene derivatives, starting from 2‐azidobenzonitrile derivatives (Nakhai et al., 2010). This compound also features in studies related to the photo-induced ring expansions of o-azidobenzonitriles to form various complex organic structures (Lamara et al., 1994).

Applications in Organic Synthesis

In the realm of organic synthesis, 4-Azidobenzonitrile serves as a key intermediate. Sutherland and Tennant (1974) explored its use in the synthesis of 5-amino-v-triazolo[1,5-a]quinazolines and 4-aminoquinazoline derivatives (Sutherland & Tennant, 1974). Additionally, its role in the high yields of nitrene insertion into unactivated C–H bonds showcases its importance in chemical synthesis (Pandurangi et al., 1994).

Electrochemical Applications

The electrochemical applications of 4-Azidobenzonitrile are notable. For instance, it has been used in the microelectrochemical patterning of gold surfaces, illustrating its potential in materials science and nanotechnology (Coates et al., 2011).

Miscellaneous Applications

4-Azidobenzonitrile also finds miscellaneous applications in various fields of scientific research. For example, it's used in the synthesis of thiomorpholine derivatives with antimicrobial activity (Kardile & Kalyane, 2010), and in the study of intramolecular charge transfer in aminobenzonitriles (Perveaux et al., 2015).

Safety And Hazards

4-Azidobenzonitrile is classified as a dangerous substance. It has hazard statements H335-H301-H319-H315, indicating that it is harmful if swallowed or in contact with skin .

properties

IUPAC Name

4-azidobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N4/c8-5-6-1-3-7(4-2-6)10-11-9/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YURUKVUJGYBZDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60341784
Record name 4-azidobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60341784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Azidobenzonitrile

CAS RN

18523-41-6
Record name 4-azidobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60341784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-azidobenzonitrile
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Synthesis routes and methods

Procedure details

A solution of 4-fluorobenzonitrile (10.0 g, 82.57 mmol, 1.00 equiv) and NaN3 (6.0 g, 92.29 mmol, 1.12 equiv) in DMSO (100 mL) was stirred at 100° C. for 2 h. The reaction was cooled to room temperature and then diluted with 700 mL of water. The precipitate was collected by filtration and air-dried to give 5.8 g (49%) of 4-azidobenzonitrile as a light yellow solid. 1H NMR (300 MHz, DMSO-d6) δ: 7.88 (d, J=13.5 Hz, 2H), 7.31 (d, J=13.5 Hz, 2H) ppm.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
6 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
700 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
63
Citations
RV Lewis, MF Roberts, EA Dennis, WS Allison - Biochemistry, 1977 - ACS Publications
… 4-Azidobenzonitrile was synthesized from 4-aminobenzonitrile by the same procedure as that described above for the synthesis of 5-azido-2-nitrobenzoic acid from 5-amino-2-…
Number of citations: 103 pubs.acs.org
A Vijeta, C Casadevall, E Reisner - Angewandte Chemie, 2022 - Wiley Online Library
… were performed with 4-azidobenzonitrile as the … and 4-azidobenzonitrile revealed the same rates of primary aryl amine 1 formation (Figure 1), which supports that a 4-azidobenzonitrile …
Number of citations: 35 onlinelibrary.wiley.com
TH Ji - Journal of Biological Chemistry, 1977 - ASBMB
… The precipitated 4-azidobenzonitrile … of urea was not readily soluble in ether whereas 4azidobenzonitrile … the quantity of the arylazides in the solution, although 4-azidobenzonitrile …
Number of citations: 130 www.jbc.org
G Bencivenni, R Cesari, D Nanni… - Beilstein Journal of …, 2010 - beilstein-journals.org
… The reason 4-azidobenzonitrile 7 did not react with any of the group 13 metal chlorides may well be that the ET step 12 → 13 was inhibited by the presence of the electron acceptor CN …
Number of citations: 1 www.beilstein-journals.org
N Chandna, F Kaur, S Kumar, N Jain - Green Chemistry, 2017 - pubs.rsc.org
… The aim to develop a transition metal-free reduction of azides motivated us initially to investigate the reaction of 4-azidobenzonitrile (1a) with 2 equiv. of D-glucose and KOH in DMF at …
Number of citations: 18 pubs.rsc.org
C da S. Dias, T de M. Lima, CGS Lima… - …, 2018 - Wiley Online Library
… using this catalyst loading caused the yield to drop, and at 120 o C (entry 4) an aniline byproduct was observed, a consequence of the in-situ decomposition of the 4-azidobenzonitrile, a …
T Opsomer, J Thomas, W Dehaen - Synthesis, 2017 - thieme-connect.com
… is favored when using 4-azidobenzonitrile, the total yield of all … , PMBA, and 4-azidobenzonitrile furnished the triazolization … could not be increased by using 4-azidobenzonitrile (43%). …
Number of citations: 21 www.thieme-connect.com
TY Huang, M Djugovski, S Adhikari… - Beilstein Journal of …, 2023 - beilstein-journals.org
… The 4-azidobenzonitrile (2b) was added in two portions of 0.75 equiv at t = 0 min and the … This addition strategy aimed to mitigate the decomposition of 4-azidobenzonitrile (2b) during …
Number of citations: 7 www.beilstein-journals.org
AJ Schmitz, HD Pandey, F Chalyavi, T Shi… - The Journal of …, 2019 - ACS Publications
… 4-Azidobenzonitrile was prepared by a literature method. (69,70) Complete synthetic details are given in the Supporting Information. In short, 4-aminobenzonitrile was diazotized with …
Number of citations: 21 pubs.acs.org
LK Dyall, PAS Smith - Australian Journal of Chemistry, 1990 - CSIRO Publishing
… With 4-azidobenzonitrile, Dya116 found that the initial rates over a range of concentrations yielded a kinetic order of 1-4520.2. Despite this existence of a higher-order decomposition …
Number of citations: 23 www.publish.csiro.au

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